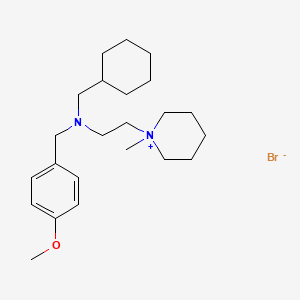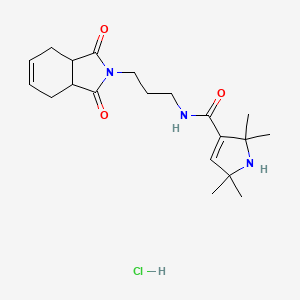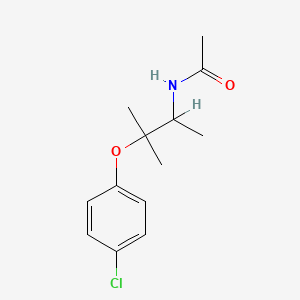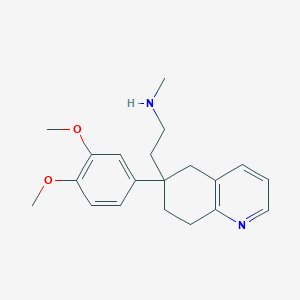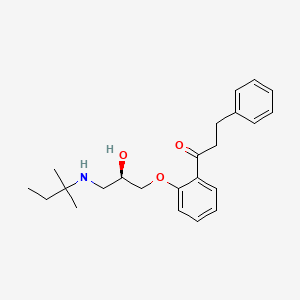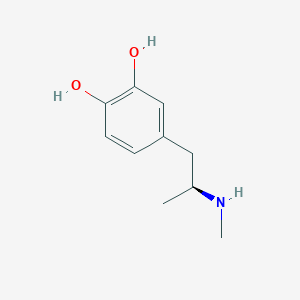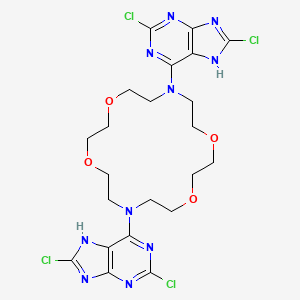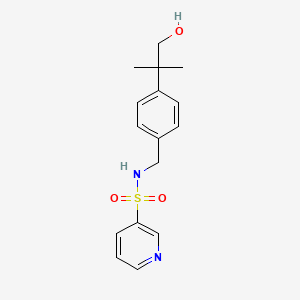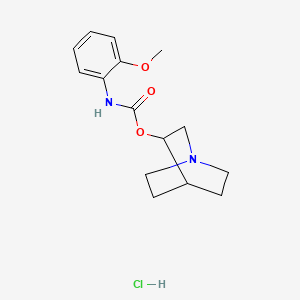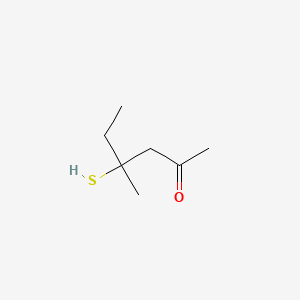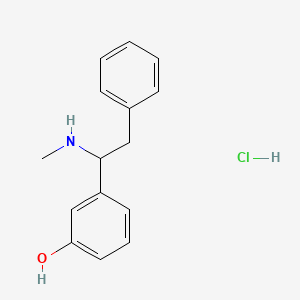
Zoniporide metabolite M1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Zoniporide metabolite M1 is primarily formed through the metabolism of zoniporide in the human body. The key enzyme involved in this process is aldehyde oxidase, which catalyzes the oxidation of zoniporide to 2-oxozoniporide . The synthetic route for zoniporide involves the design and synthesis of 1-(quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl guanidine .
Chemical Reactions Analysis
Zoniporide metabolite M1 undergoes several types of chemical reactions, primarily catalyzed by aldehyde oxidase. The major reactions include:
Oxidation: The primary reaction is the oxidation of zoniporide to form 2-oxozoniporide (M1) by aldehyde oxidase
Hydrolysis: Hydrolysis of the guanidine moiety to a carboxylic acid, forming other metabolites such as M2 and M3.
Common reagents and conditions used in these reactions include the presence of aldehyde oxidase and specific inhibitors like raloxifene to study the enzyme kinetics . The major product formed from these reactions is 2-oxozoniporide (M1) .
Scientific Research Applications
Zoniporide metabolite M1 has several scientific research applications, including:
Pharmacokinetics and Metabolism Studies: It is used to study the metabolism and excretion of zoniporide in humans and other species
Enzyme Kinetics: Research on the role of aldehyde oxidase in drug metabolism and the effect of structural variations on enzyme activity.
Toxicology: Evaluation of the toxicological profile of zoniporide and its metabolites.
Mechanism of Action
The mechanism of action of zoniporide metabolite M1 involves its formation through the oxidation of zoniporide by aldehyde oxidase. This enzyme catalyzes the conversion of zoniporide to 2-oxozoniporide (M1) with a Km of 3.4 μM and a Vmax of 74 pmol/min/mg protein . The molecular targets and pathways involved include the inhibition of the sodium/hydrogen exchanger (NHE-1) by the parent compound, zoniporide .
Comparison with Similar Compounds
Zoniporide metabolite M1 can be compared with other similar compounds that are also metabolites of zoniporide, such as:
Metabolite M2: Formed through the hydrolysis of the guanidine moiety to a carboxylic acid.
Metabolite M3: Another hydrolysis product detected in human feces and plasma.
The uniqueness of this compound lies in its formation through the specific action of aldehyde oxidase and its role as a major excretory and circulating metabolite in humans .
Properties
CAS No. |
372078-43-8 |
|---|---|
Molecular Formula |
C17H16N6O2 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
5-cyclopropyl-N-(diaminomethylidene)-1-(2-oxo-1H-quinolin-5-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C17H16N6O2/c18-17(19)22-16(25)11-8-20-23(15(11)9-4-5-9)13-3-1-2-12-10(13)6-7-14(24)21-12/h1-3,6-9H,4-5H2,(H,21,24)(H4,18,19,22,25) |
InChI Key |
RAXYIGUUSAQMES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC(=O)N4)C(=O)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


